

# 2-Fluoro-3-methylpyridine molecular weight

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## Compound of Interest

Compound Name: **2-Fluoro-3-methylpyridine**

Cat. No.: **B030981**

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An In-Depth Technical Guide to **2-Fluoro-3-methylpyridine**: Properties, Synthesis, and Applications

## Introduction

**2-Fluoro-3-methylpyridine**, also known by its synonym 2-fluoro-3-picoline, is a fluorinated heterocyclic compound of significant interest in modern chemical synthesis. Its unique molecular architecture, featuring a pyridine ring functionalized with both an electron-withdrawing fluorine atom and an electron-donating methyl group, imparts a distinct reactivity profile. This makes it an invaluable building block and a key intermediate in the development of a wide array of high-value molecules.

This technical guide offers a comprehensive overview for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide mechanistic insights, field-proven protocols, and a clear rationale for the compound's utility in pharmaceuticals, agrochemicals, and material science. The strategic incorporation of fluorine is a well-established method for enhancing the pharmacokinetic and pharmacodynamic properties of bioactive molecules, and **2-Fluoro-3-methylpyridine** serves as a critical gateway for introducing this functionality.<sup>[1]</sup>

## Section 1: Core Physicochemical Properties

A thorough understanding of a compound's physical properties is foundational to its effective use in a laboratory or industrial setting. These parameters dictate choices regarding solvents, reaction conditions, purification methods, and storage. The key physicochemical data for **2-Fluoro-3-methylpyridine** are summarized below.

## Quantitative Data Summary

Property	Value	Source(s)
Molecular Weight	111.12 g/mol	[2][3][4][5]
Molecular Formula	C <sub>6</sub> H <sub>6</sub> FN	[2][4]
CAS Number	2369-18-8	[2][6]
Density	~1.098 g/mL at 25 °C	[2][7]
Boiling Point	145-155 °C	[2][5][7][8]
Refractive Index	n <sub>20/D</sub> 1.476	[2][7]
Melting Point	Approx. -60 °C	[8]
XLogP3-AA	1.7	[3]

## Physical State and Solubility

At standard temperature and pressure, **2-Fluoro-3-methylpyridine** presents as a clear, colorless to pale yellow liquid.[2][6] Its solubility profile is characteristic of many functionalized pyridines; it is slightly soluble in water but demonstrates miscibility with a majority of common organic solvents, including ethanol, ether, and acetone.[8]

Expert Insight: The broad organic solvent miscibility is a significant practical advantage, allowing for its use in a wide range of reaction media. This flexibility simplifies the process of finding a suitable solvent system that can fully dissolve all reactants, thereby promoting optimal reaction kinetics. However, its slight aqueous solubility means that aqueous workups for reaction quenching or extraction must be performed carefully to avoid product loss.

## Section 2: Chemical Reactivity and Mechanistic Insights

The chemical behavior of **2-Fluoro-3-methylpyridine** is dominated by the electronic interplay between the pyridine ring, the highly electronegative fluorine atom at the C2 position, and the methyl group at the C3 position.

The fluorine atom acts as a potent electron-withdrawing group, which decreases the electron density of the pyridine ring.<sup>[8]</sup> This effect is most pronounced at the carbon atom to which it is attached (C2), making this position highly susceptible to attack by nucleophiles. Consequently, the fluorine atom can be readily displaced in Nucleophilic Aromatic Substitution (S<sub>n</sub>Ar) reactions. This is the compound's most significant mode of reactivity for synthetic applications.

**Causality of Reactivity:** The choice of a fluorine atom at the 2-position is deliberate in synthetic design. The pyridine nitrogen acts as an "electron sink," stabilizing the negative charge that develops in the intermediate (a Meisenheimer complex) during a nucleophilic attack. This stabilization is most effective when the attack occurs at the ortho (C2) or para (C4) positions. With fluorine being a good leaving group in this activated system, S<sub>n</sub>Ar reactions proceed efficiently.



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Caption: General workflow for Nucleophilic Aromatic Substitution (S<sub>n</sub>Ar).

Other potential reactions include the oxidation of the side-chain methyl group to a carboxylic acid under appropriate conditions, which can be used to form derivatives like 2-fluoronicotinic acid.<sup>[7][8]</sup>

## Section 3: Synthesis Protocol

A common and reliable method for the laboratory-scale synthesis of **2-Fluoro-3-methylpyridine** involves a modification of the Balz-Schiemann reaction, starting from the readily available 2-amino-3-methylpyridine.<sup>[7]</sup>

### Protocol: Synthesis via Diazotization-Fluorination

This protocol is a self-validating system where the generation of nitrogen gas provides a visual cue for the progression of the diazotization step.

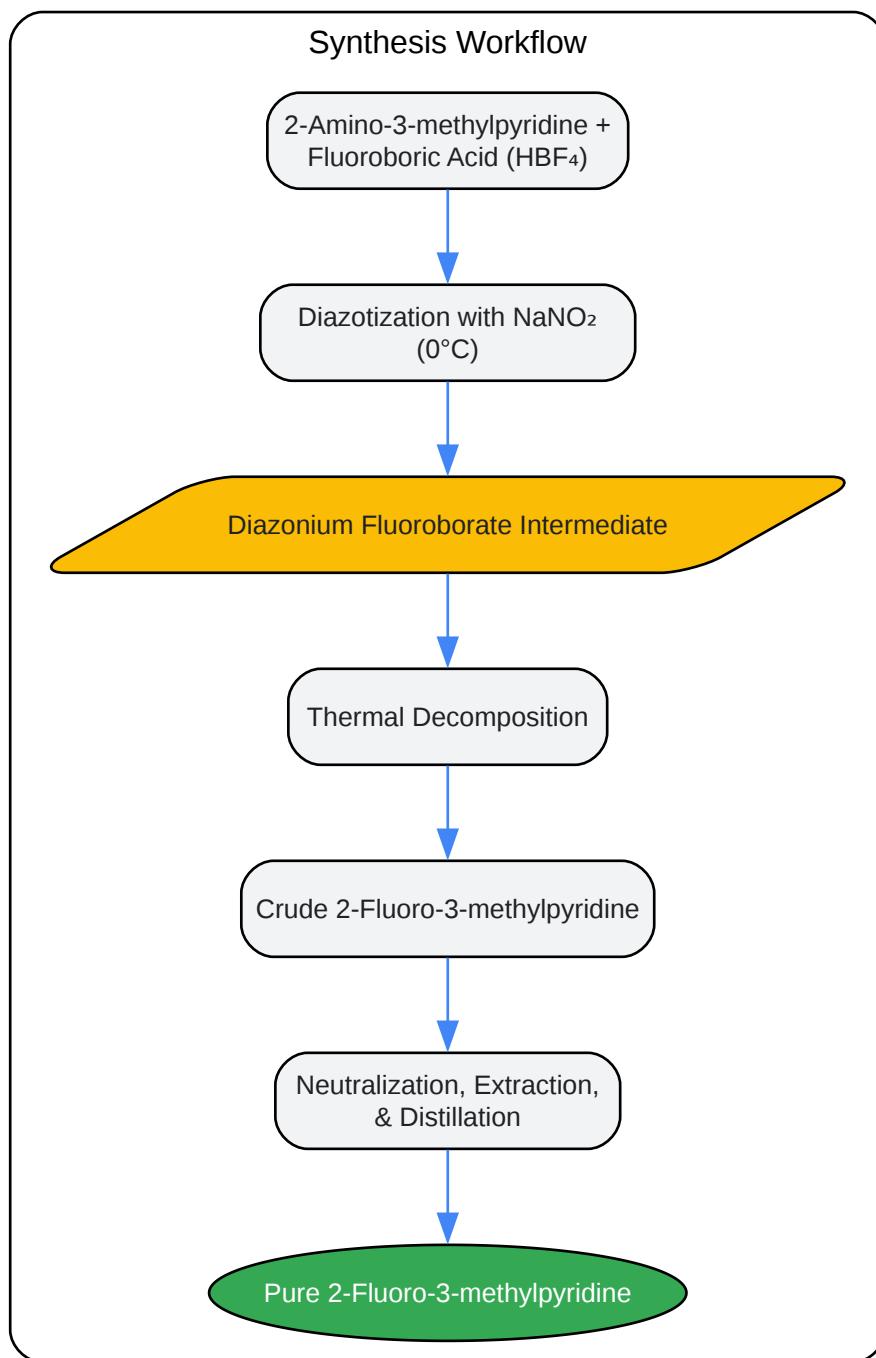
#### Materials:

- 2-Amino-3-methylpyridine
- 40% Fluoroboric Acid (HBF<sub>4</sub>)
- Sodium Nitrite (NaNO<sub>2</sub>)
- Diethyl Ether
- Saturated Sodium Bicarbonate solution
- Anhydrous Magnesium Sulfate
- Ice-salt bath
- Standard laboratory glassware

#### Step-by-Step Methodology:

- **Diazotization (Critical Step):**
  - In a three-neck flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-3-methylpyridine in 40% fluoroboric acid.
  - Cool the mixture to 0°C to -5°C using an ice-salt bath. Causality: Low temperatures are critical to prevent the premature decomposition of the diazonium salt intermediate.
  - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the internal temperature does not rise above 0°C. Vigorous stirring is essential to ensure homogenous mixing.
  - Observe the evolution of nitrogen gas. Continue stirring in the cold bath for 1-2 hours after the addition is complete to ensure the reaction goes to completion.

- Decomposition of Diazonium Salt:
  - Slowly warm the reaction mixture to room temperature, then gently heat to 40-50°C.
  - The diazonium fluoroborate salt will decompose to yield **2-fluoro-3-methylpyridine**, nitrogen gas, and boron trifluoride. Trustworthiness: The reaction is driven by the entropically favorable release of N<sub>2</sub> gas.
- Workup and Purification:
  - Cool the mixture and neutralize it carefully with a saturated sodium bicarbonate solution until the pH is ~7-8.
  - Extract the aqueous layer multiple times with diethyl ether.
  - Combine the organic extracts and dry over anhydrous magnesium sulfate.
  - Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
  - The crude product can be purified by fractional distillation to yield the final product.



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Caption: Workflow for the synthesis of **2-Fluoro-3-methylpyridine**.

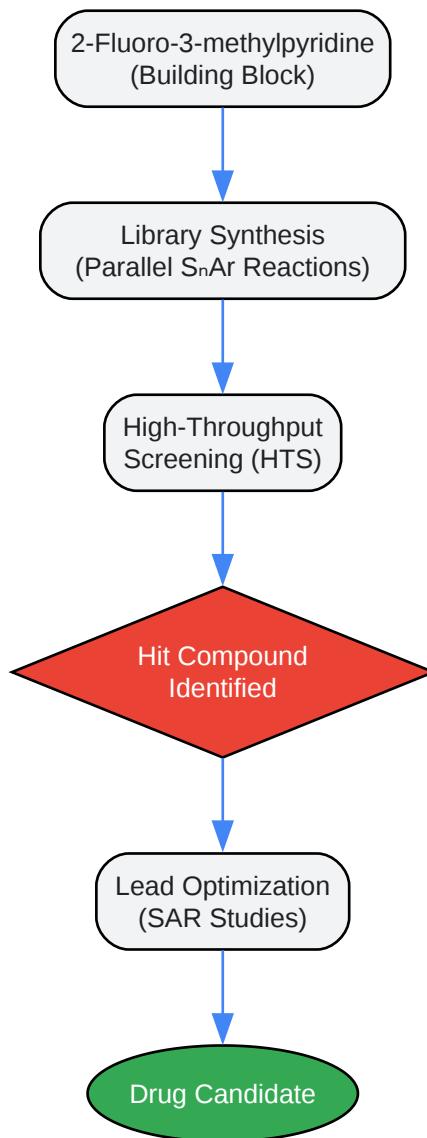
## Section 4: Applications in Research and Development

**2-Fluoro-3-methylpyridine** is not an end-product but a versatile intermediate. Its value is realized in the synthesis of more complex, functional molecules.

## Pharmaceutical Development

The compound is a cornerstone intermediate for creating novel drug candidates.[2][8] The fluorine substituent can enhance metabolic stability by blocking sites of oxidation and can improve receptor binding affinity and cell permeability.[1]

- Neurological Disorders: It serves as a building block in the synthesis of pharmaceuticals targeting neurological conditions.[2]
- Anticholinesterase Poisoning: It is a key reactant in the synthesis of fluoroheterocyclic aldoximes, which are investigated as therapeutic agents for treating organophosphate poisoning.[9]
- General Drug Discovery: Its primary use is in constructing molecular libraries via nucleophilic substitution, allowing for the rapid generation of diverse analogues for structure-activity relationship (SAR) studies.



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Caption: Role of **2-Fluoro-3-methylpyridine** in a drug discovery pipeline.

## Agrochemicals and Material Science

- Agrochemicals: The compound is used to formulate advanced pesticides and herbicides, where the fluorinated pyridine core contributes to the biological activity and stability of the final product.[\[2\]](#)[\[8\]](#)
- Material Science: It is also employed in the production of specialty polymers and resins, contributing to the development of materials with enhanced thermal or chemical resistance.[\[2\]](#)

## Section 5: Safety, Handling, and Storage

Proper handling of **2-Fluoro-3-methylpyridine** is essential to ensure laboratory safety.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents several hazards.

Key Hazards:

- Flammable Liquid and Vapor (H226): Keep away from heat, sparks, open flames, and hot surfaces.[3][6] Use explosion-proof equipment and take precautionary measures against static discharge.[6]
- Skin and Eye Irritation (H315, H319): Causes skin irritation and serious eye irritation.[3][10] Wear appropriate personal protective equipment (PPE), including protective gloves and eye/face protection.[6]
- Respiratory Irritation (H335): May cause respiratory irritation.[3][10] Handle only in a well-ventilated area or under a chemical fume hood.

Storage and Handling Recommendations:

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][11] Recommended storage temperature is often between 0-8°C.[2]
- Handling: Wash hands thoroughly after handling.[6] In case of contact with eyes or skin, rinse immediately and cautiously with plenty of water for several minutes.[6]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

Authoritative Grounding: Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use for comprehensive safety, handling, and disposal information.

## Conclusion

**2-Fluoro-3-methylpyridine** is a strategically important chemical intermediate whose value is defined by its molecular weight of 111.12 g/mol and, more significantly, by its versatile reactivity. The presence of the activated fluorine atom makes it an ideal substrate for

nucleophilic aromatic substitution, providing a robust and reliable method for constructing more complex fluorinated molecules. Its established role in the synthesis of pharmaceuticals, agrochemicals, and specialty materials underscores its importance to the scientific research and development community. A comprehensive understanding of its properties, synthesis, and safe handling procedures is crucial for harnessing its full synthetic potential.

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